1-(2-chloro-6-fluorobenzyl)-1H-indazole
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group. The compound’s synthesis typically involves alkylation of indazole with 2-chloro-6-fluorobenzyl halides under optimized conditions .
Properties
Molecular Formula |
C14H10ClFN2 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10ClFN2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17-18/h1-8H,9H2 |
InChI Key |
YVLTURSEQVFKGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F |
solubility |
12.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole Derivatives
- 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3): Structural Similarity: Shares the 2-chloro-6-fluorophenyl motif but replaces indazole with benzimidazole.
Pyrazole Derivatives
- 1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole (CAS 957479-03-7):
- GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine):
Pyrrole Derivatives
- 1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: Activity: Inhibits ClpP1P2 peptidase in M. tuberculosis, highlighting the pharmacophoric importance of the benzyl group. The pyrrole core offers distinct electronic properties compared to indazole, influencing binding specificity .
Substituent Position and Electronic Effects
- Safety Data: Classified under GHS guidelines with specific first-aid measures for inhalation exposure .
1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7):
Pharmacological and ADMET Profiles
| Compound | Core Structure | Key Substituents | Biological Target | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|---|
| 1-(2-Chloro-6-fluorobenzyl)-1H-indazole | Indazole | 2-Chloro-6-fluorobenzyl | Under investigation | 287.72 | 3.1 |
| GSK613 | Pyrazole | 2-Chloro-6-fluorobenzyl | InhA (tuberculosis) | 447.89 | 4.5 |
| 2-Chloro-6-fluoro-1H-benzimidazole | Benzimidazole | 2-Chloro-6-fluorophenyl | Antiparasitic | 185.61 | 2.8 |
| 1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole | Pyrazole | 4-Iodo, 2-chloro-6-fluorobenzyl | Not reported | 336.53 | 3.9 |
- ADMET Considerations: Indazole derivatives generally exhibit moderate metabolic stability due to nitrogen-rich cores.
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